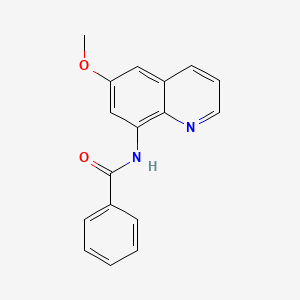

N-(6-methoxy-8-quinolinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline and benzamide derivatives are notable for their wide range of biological activities and applications in medicinal chemistry. The focus on "N-(6-methoxy-8-quinolinyl)benzamide" falls within this realm, given its structural components that suggest potential bioactive properties.

Synthesis Analysis

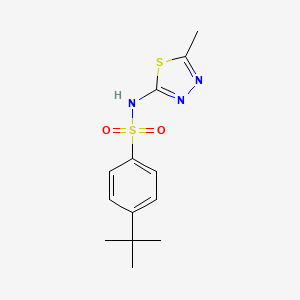

Synthesis approaches for quinoline derivatives often involve catalytic reactions, cyclization, and substitution processes. For instance, the synthesis of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as PI3K inhibitors involves sulfonamino substitution and methoxy group incorporation (Shao et al., 2014). Such methodologies could be adapted for the synthesis of "N-(6-methoxy-8-quinolinyl)benzamide".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using X-ray diffraction, NMR, and computational methods. For example, the structure of novel benzamides has been elucidated through these techniques, providing insights into the conformation and electronic properties of these compounds (Demir et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions are crucial for modifying the structural and functional properties of the compounds. For instance, the remote alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(ii)-catalyzed C-H bond activation represents a method for functionalizing quinoline derivatives at specific positions (Mariappan et al., 2018).

Applications De Recherche Scientifique

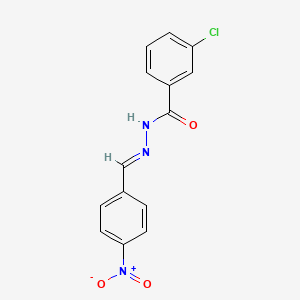

Divergence in Copper(II)-Mediated Oxidation Mechanisms

Research into copper(II)-mediated oxidation mechanisms using derivatives similar to N-(6-methoxy-8-quinolinyl)benzamide reveals condition-dependent divergences. Under basic conditions, directed C-H methoxylation or chlorination of benzamide groups occurs, while acidic conditions favor nondirected chlorination of the quinoline group. These findings highlight the substrate's adaptability in synthetic chemistry, offering insights into designing oxidation reactions with precision (Alison M. Suess et al., 2013).

Advancements in Remote Sulfonylation

The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates represents a leap in developing environmentally friendly sulfide sources. This approach provides a series of derivatives with improved environmental compatibility, marking a significant step forward in the synthesis of sulfonylated compounds (Chengcai Xia et al., 2016).

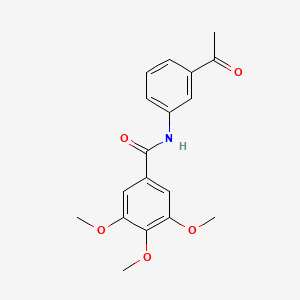

Antimicrobial Activity of Quinoxaline Derivatives

A study on quinoxaline derivatives bearing amide moiety, closely related to N-(6-methoxy-8-quinolinyl)benzamide, shows significant antimicrobial activity. These compounds exhibit remarkable activity against Candida species, suggesting their potential as lead compounds for developing new antimicrobial agents (U. Abu Mohsen et al., 2014).

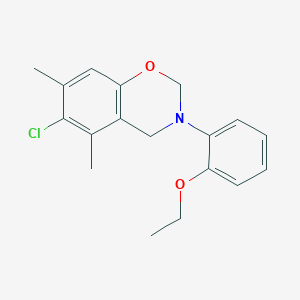

Insights into PI3K Inhibition and Anticancer Activity

Research on 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which share structural similarities with N-(6-methoxy-8-quinolinyl)benzamide, highlights their role as potent PI3K inhibitors and anticancer agents. These compounds demonstrate significant antiproliferative activities against various human cancer cell lines, underscoring their potential in cancer therapy (Teng Shao et al., 2014).

Polymorphic Modifications for Hypertension Remedy

The discovery of polymorphic modifications of a compound structurally related to N-(6-methoxy-8-quinolinyl)benzamide, possessing strong diuretic properties, opens new avenues for hypertension treatment. The study of these modifications offers insights into the relationship between molecular structure and pharmacological activity, providing a basis for the development of novel hypertension remedies (S. Shishkina et al., 2018).

Propriétés

IUPAC Name |

N-(6-methoxyquinolin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-10-13-8-5-9-18-16(13)15(11-14)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEQKVVRNZUWQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxyquinolin-8-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)

![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)